molecular formula C8H8 B118333 2-Deuterioethenylbenzene CAS No. 21370-59-2

2-Deuterioethenylbenzene

Cat. No.: B118333
CAS No.: 21370-59-2
M. Wt: 105.15 g/mol
InChI Key: PPBRXRYQALVLMV-MICDWDOJSA-N
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Description

2-Deuterioethenylbenzene is a deuterated derivative of ethenylbenzene, where one of the hydrogen atoms in the ethenyl group is replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and physical properties. Deuterium, being a heavier isotope of hydrogen, can affect reaction kinetics and mechanisms, making this compound a valuable compound in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuterioethenylbenzene typically involves the deuteration of ethenylbenzene. One common method is the hydrogen-deuterium exchange reaction, where ethenylbenzene is treated with deuterium gas in the presence of a catalyst. This process can be carried out under high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The use of perdeuterated solvents and reagents can further enhance the efficiency of the deuteration process .

Chemical Reactions Analysis

Types of Reactions: 2-Deuterioethenylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.

    Substitution: Electrophiles such as halogens, catalysts like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Deuterated ethylbenzene.

    Substitution: Various substituted ethenylbenzene derivatives.

Scientific Research Applications

2-Deuterioethenylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deuterioethenylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium can alter the bond strengths and reaction kinetics, leading to different reaction pathways compared to non-deuterated ethenylbenzene. This isotopic effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes .

Comparison with Similar Compounds

    Ethenylbenzene (Styrene): The non-deuterated counterpart of 2-Deuterioethenylbenzene.

    Deuterated Benzene: Another deuterated aromatic compound used in similar studies.

    Deuterated Ethylbenzene: A deuterated derivative of ethylbenzene.

Uniqueness: this compound is unique due to its specific isotopic substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium can significantly influence the reaction kinetics and mechanisms, making it a valuable tool in both fundamental and applied research .

Properties

IUPAC Name

2-deuterioethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21370-59-2, 6911-81-5
Record name cis-Styrene-(β )-d
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name trans-Styrene-(β )-d
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Synthesis routes and methods I

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.2 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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115 mL
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Synthesis routes and methods II

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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3.12 g
Type
reactant
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Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 17.0 parts 2-vinyl-2-imidazoline, 43.0 parts of styrene and 140.0 parts of toluene is prepared in a suitable polymerization vessel equipped with means for stirring and deaeration and temperature controls. After deaeration for 1 hour with a stream of nitrogen, the temperature is raised to 60° C. and polymerization is initiated by the addition of 100 ppm (based on total weight of imidazoline) of azobisisobutyronitrile as a 1.0% solution in methanol. After allowing the polymerization to proceed overnight at a temperature of 60°-70° C., the polymer is precipitated from the resulting viscous solution by pouring it into an excess of methanol with vigorous stirring. The resultant yellowish colored polymer is redissolved in toluene and then reprecipitated once more by pouring into methanol. IR and NMR analysis of dried polymer show about 75 mole percent styrene and 25 mole percent 2-vinyl-2-imidazoline incorporated into the copolymer. A sample of the polymer is an effective sizing agent for 50/50 Albacel-Astracel pulp (bleached hardwood-softwood Kraft pulp).
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Synthesis routes and methods V

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
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40 g
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11 g
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650 g
Type
reactant
Reaction Step Two

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